![molecular formula C17H16N2O3 B5672639 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol CAS No. 312308-95-5](/img/structure/B5672639.png)
5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
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Overview
Description
5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a compound of interest in various chemical and pharmaceutical research areas due to its unique structure. This molecule contains several functional groups, including an ethoxy group, a phenoxy group, and a pyrazol ring, which contribute to its chemical behavior and potential biological activity.
Synthesis Analysis
The synthesis of related pyrazolylphenol compounds involves multi-step chemical reactions, starting from basic precursors to form chalcones, followed by cyclization with hydrazine hydrate to introduce the pyrazol ring. An example is the synthesis of novel pyrazoline derivatives using sodium impregnated on activated chicken eggshells catalyst, highlighting the innovative approaches to synthesize complex molecules efficiently (Mardiana et al., 2017).
Molecular Structure Analysis
The molecular structure and electronic characteristics of similar compounds have been extensively studied using computational methods like DFT (Density Functional Theory). These studies provide insights into the molecular parameters such as bond lengths, bond angles, and the electronic distribution within the molecule, aiding in understanding the reactivity and stability of the molecule (Viji et al., 2020).
Chemical Reactions and Properties
Pyrazolylphenols participate in various chemical reactions, including coupling reactions, cyclizations, and transformations, leading to a wide array of derivatives with diverse chemical and biological properties. Studies have demonstrated the synthesis of pyrazole derivatives through reactions with amines and other nucleophiles, indicating the compound's versatile reactivity (Stanovnik et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of the compound. X-ray crystallography and spectroscopic techniques (IR, UV-Vis, NMR) provide detailed information about the crystalline structure and physical characteristics, influencing its application in various fields (Kumarasinghe et al., 2009).
properties
IUPAC Name |
5-ethoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-13-8-9-14(15(20)10-13)17-16(11-18-19-17)22-12-6-4-3-5-7-12/h3-11,20H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIJNQUDGOJEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258871 |
Source
|
Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |
CAS RN |
312308-95-5 |
Source
|
Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312308-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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